4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride
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Overview
Description
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of two fluorine atoms attached to a pyrrolidine ring and a phenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at specific positions on the pyrrolidine and phenyl rings.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyrrolidine hydrochloride
- 2-Fluoropyridine
- 4-Fluorophenylpyrrolidine
Uniqueness
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is unique due to the presence of two fluorine atoms at specific positions, which can significantly influence its chemical and biological properties. The dual fluorination can enhance its stability, lipophilicity, and binding affinity compared to similar compounds with fewer or differently positioned fluorine atoms.
Biological Activity
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas, supported by case studies and research findings.
The compound is characterized by a pyrrolidine ring substituted with fluorine atoms and a phenyl group. Its molecular structure facilitates interactions with various biological targets, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. These interactions can lead to modulation of cellular signaling pathways, influencing physiological responses. Notably, research indicates that fluorinated compounds often exhibit enhanced potency and selectivity due to their electronic properties .
Antimicrobial Activity
Research has demonstrated that various pyrrolidine derivatives possess antimicrobial properties. For instance, studies on related compounds have shown significant antibacterial and antifungal activities, suggesting that this compound may also exhibit similar effects. The presence of halogen substituents, such as fluorine, has been linked to increased bioactivity against pathogenic bacteria .
Anticancer Potential
In vitro studies have evaluated the anticancer activity of pyrrolidine derivatives against several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating potent cytotoxic effects against MDA-MB231 and HCT116 cell lines. The incorporation of fluorine in the structure is believed to enhance the compound's efficacy by improving solubility and metabolic stability .
Case Studies
- Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. Among them, a compound with a similar structure exhibited an IC50 value of 42.5 µg/mL against the MDA-MB231 cell line, indicating strong potential for further development .
- Antimicrobial Studies : In vitro tests revealed that certain pyrrolidine derivatives effectively inhibited the growth of various bacterial strains. The presence of electron-withdrawing groups was found to enhance antibacterial activity significantly .
Data Summary
Biological Activity | Tested Compounds | IC50 Values | Notes |
---|---|---|---|
Anticancer | Pyrrolidine Derivatives | 42.5 µg/mL (MDA-MB231) | High activity observed |
Antibacterial | Various Pyrrolidines | Modest to strong inhibition | Fluorinated compounds showed enhanced activity |
Antifungal | Pyrrolidine Derivatives | Variable | Dependent on structural modifications |
Properties
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10;/h1-4,9-10,13H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMYUYBQIBDGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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